molecular formula C7H9NO B13052802 (1R)-1-(2-Furyl)prop-2-enylamine

(1R)-1-(2-Furyl)prop-2-enylamine

Cat. No.: B13052802
M. Wt: 123.15 g/mol
InChI Key: BWYDWAUFFSFAMD-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Furyl)prop-2-enylamine typically involves the reaction of furfural with an appropriate amine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Furyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield furan oxides, while reduction can produce more saturated amines.

Scientific Research Applications

(1R)-1-(2-Furyl)prop-2-enylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Furyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Furyl)prop-2-enylamine
  • (1R)-1-(2-Thienyl)prop-2-enylamine
  • (1R)-1-(2-Pyridyl)prop-2-enylamine

Uniqueness

(1R)-1-(2-Furyl)prop-2-enylamine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2/t6-/m1/s1

InChI Key

BWYDWAUFFSFAMD-ZCFIWIBFSA-N

Isomeric SMILES

C=C[C@H](C1=CC=CO1)N

Canonical SMILES

C=CC(C1=CC=CO1)N

Origin of Product

United States

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